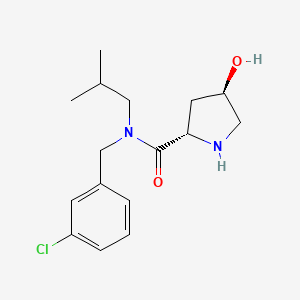![molecular formula C15H23N3O2 B4260922 N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B4260922.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
説明
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and activation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide works by selectively inhibiting BTK, which is a crucial component of the B-cell receptor signaling pathway. By blocking BTK, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide prevents the activation and proliferation of B-cells, which are involved in the development of various diseases. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of less than 5 nM. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been shown to significantly reduce the growth and survival of B-cell malignancies, as well as the production of inflammatory cytokines in autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide is its potential for drug-drug interactions, as it is metabolized by CYP3A4 and can inhibit CYP3A4 activity.
将来の方向性
There are several potential future directions for the research and development of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide. One area of interest is the use of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another area of interest is the development of more potent and selective BTK inhibitors, which could have even greater therapeutic potential. Finally, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide could be studied for its potential use in other diseases that involve B-cell activation and inflammation, such as multiple sclerosis and inflammatory bowel disease.
科学的研究の応用
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been studied extensively in preclinical and clinical trials for its potential use in the treatment of various diseases. In particular, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-18(4-2)14-12(7-5-9-16-14)11-17-15(19)13-8-6-10-20-13/h5,7,9,13H,3-4,6,8,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSOBWHNYPPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B4260846.png)
![methyl (2S,4R)-4-{[3-(6,7-dimethyl-1H-benzimidazol-2-yl)propanoyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4260851.png)
![N~4~,N~4~-diethyl-6-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine-2,4-diamine](/img/structure/B4260867.png)
![{4-[5-(3-ethyl-5-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4260875.png)
![1-acetyl-N-[2-(mesityloxy)ethyl]-4-piperidinamine](/img/structure/B4260878.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B4260898.png)
![4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-(3-thienylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B4260903.png)
![2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B4260908.png)
![3-[(1-benzoylpiperidin-4-yl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B4260914.png)
![2-(1-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4260937.png)
![N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B4260946.png)
![N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4260954.png)

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide](/img/structure/B4260972.png)